Cas no 2470436-37-2 (3-But-3-ynyl-1-methylpyrrole)

3-But-3-ynyl-1-methylpyrrole 化学的及び物理的性質
名前と識別子
-
- 3-But-3-ynyl-1-methylpyrrole
- 3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole
- 2470436-37-2
- EN300-7544539
-
- インチ: 1S/C9H11N/c1-3-4-5-9-6-7-10(2)8-9/h1,6-8H,4-5H2,2H3
- InChIKey: DVVBODZBTKUOEH-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=CC(=C1)CCC#C
計算された属性
- せいみつぶんしりょう: 133.089149355g/mol
- どういたいしつりょう: 133.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-But-3-ynyl-1-methylpyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7544539-2.5g |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95.0% | 2.5g |
$2660.0 | 2025-02-24 | |
Enamine | EN300-7544539-0.05g |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95.0% | 0.05g |
$315.0 | 2025-02-24 | |
Enamine | EN300-7544539-1.0g |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95.0% | 1.0g |
$1357.0 | 2025-02-24 | |
1PlusChem | 1P028TW6-1g |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95% | 1g |
$1740.00 | 2024-05-21 | |
1PlusChem | 1P028TW6-2.5g |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95% | 2.5g |
$3350.00 | 2024-05-21 | |
Aaron | AR028U4I-2.5g |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95% | 2.5g |
$3683.00 | 2025-02-17 | |
Aaron | AR028U4I-500mg |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95% | 500mg |
$1480.00 | 2025-02-17 | |
Aaron | AR028U4I-10g |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95% | 10g |
$8051.00 | 2023-12-15 | |
1PlusChem | 1P028TW6-500mg |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95% | 500mg |
$1370.00 | 2024-05-21 | |
1PlusChem | 1P028TW6-5g |
3-(but-3-yn-1-yl)-1-methyl-1H-pyrrole |
2470436-37-2 | 95% | 5g |
$4926.00 | 2024-05-21 |
3-But-3-ynyl-1-methylpyrrole 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
3-But-3-ynyl-1-methylpyrroleに関する追加情報
Introduction to 3-But-3-ynyl-1-methylpyrrole (CAS No: 2470436-37-2)
3-but-3-ynyl-1-methylpyrrole, also known by its CAS number 2470436-37-2, is a fascinating compound that has garnered significant attention in the field of organic chemistry and materials science. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a butynyl group at the 3-position and a methyl group at the 1-position imparts unique electronic and structural properties to this molecule, making it a valuable component in various research and industrial applications.
The synthesis of 3-but-3-ynyl-1-methylpyrrole typically involves a combination of palladium-catalyzed cross-coupling reactions and pyrrole ring-forming strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, which have been extensively reported in leading chemistry journals. For instance, researchers have demonstrated the use of Sonogashira coupling reactions to introduce the butynyl group onto the pyrrole ring, followed by methyl substitution via nucleophilic aromatic substitution or other suitable methodologies.
One of the most intriguing aspects of 3-but-3-ynyl-1-methylpyrrole is its potential as a building block for constructing advanced materials, such as conductive polymers and organic semiconductors. The conjugated π-system of the pyrrole ring, combined with the sp-hybridized carbon atoms in the butynyl group, provides excellent electronic delocalization and mechanical stability. These properties make it an ideal candidate for applications in flexible electronics, where durability and conductivity are paramount.
In addition to its role in materials science, 3-but-3-ynyl-1-methylpyrrole has shown promise in biochemistry and pharmacology. Recent studies have explored its potential as a ligand for metalloenzymes or as a component in drug delivery systems due to its ability to form stable metal complexes. The methyl group at the 1-position enhances lipophilicity, which can improve bioavailability when incorporated into drug molecules.
The versatility of 3-but-3-yinyl-pyrroles extends to their use in click chemistry reactions, where they serve as scaffolds for constructing complex molecular architectures. The terminal alkyne group in the butynyl substituent can undergo copper-catalyzed azide alkyne cycloaddition (CuAAC) reactions with high efficiency, enabling rapid assembly of larger molecules with precise control over their structures.
From an environmental standpoint, researchers have also investigated the biodegradation pathways of 1-methyl-pyrroles, including derivatives like 3-butynyl-substituted analogs. Understanding their persistence in natural environments is crucial for assessing their ecological impact and ensuring sustainable practices in their production and application.
In summary, cas no 2470436 37 2, or 3-butynyl-pyrrole derivatives, represent a class of compounds with diverse applications across multiple disciplines. Their unique chemical properties, combined with recent advancements in synthetic methodologies and material science applications, position them as key players in future technological innovations.
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